Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate
Overview
Description
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate is an organic compound with the molecular formula C14H19NO5. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and functional groups. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amine group, which makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate typically involves the reaction of tert-butyl (4-hydroxyphenyl)carbamate with methyl bromoacetate in the presence of a base such as caesium carbonate and a catalytic amount of potassium iodide. The reaction is carried out in acetone under reflux conditions for several hours. The crude product is then purified by column chromatography to obtain the desired compound with a yield of approximately 70% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the ester group can be reduced to the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the phenoxy group.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the ester group.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for the hydrolysis of the ester group.
Major Products Formed
Deprotection: Yields the free amine.
Oxidation: Yields quinones.
Reduction: Yields the corresponding alcohol.
Hydrolysis: Yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate is primarily related to its ability to undergo various chemical transformations The Boc-protected amine group can be selectively deprotected to yield the free amine, which can then interact with biological targets or participate in further chemical reactions
Comparison with Similar Compounds
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate can be compared with other similar compounds, such as:
Methyl 2-(4-((tert-butoxycarbonyl)amino)methyl)phenyl)acetate: This compound has a similar structure but with a methyl group instead of a phenoxy group, which affects its reactivity and applications.
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: This compound has a different substitution pattern on the amine group, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-10-5-7-11(8-6-10)19-9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNXHBLPXWNONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734848 | |
Record name | Methyl {4-[(tert-butoxycarbonyl)amino]phenoxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632388-02-4 | |
Record name | Methyl {4-[(tert-butoxycarbonyl)amino]phenoxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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